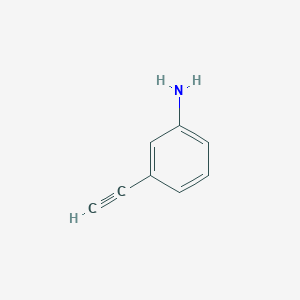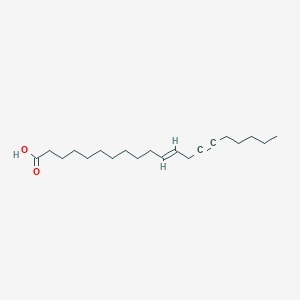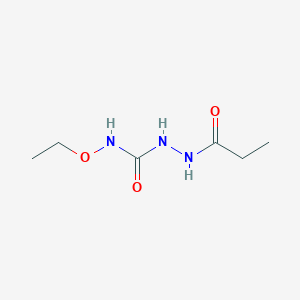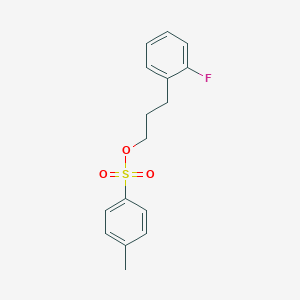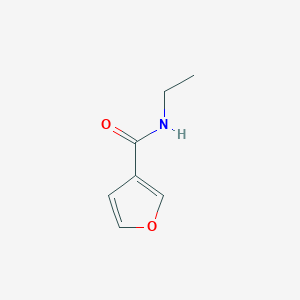![molecular formula C13H18FNO B136155 4-[(2-Fluoro-5-methoxyphenyl)methyl]piperidine CAS No. 150019-63-9](/img/structure/B136155.png)
4-[(2-Fluoro-5-methoxyphenyl)methyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-Fluoro-5-methoxyphenyl)methyl]piperidine, also known as FMP, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of piperidine derivatives and has shown promising results in various studies.
Mécanisme D'action
4-[(2-Fluoro-5-methoxyphenyl)methyl]piperidine acts as an SSRI by inhibiting the reuptake of serotonin in the brain. This leads to an increase in the concentration of serotonin in the synaptic cleft, which results in the activation of serotonin receptors. This activation leads to the regulation of mood, appetite, and sleep.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the levels of serotonin in the brain, which can lead to an improvement in mood, appetite, and sleep. This compound has also been found to have anxiolytic and anti-addictive effects, which makes it a potential therapeutic agent for the treatment of anxiety and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(2-Fluoro-5-methoxyphenyl)methyl]piperidine has several advantages for lab experiments. It is a selective serotonin reuptake inhibitor, which makes it a useful tool for studying the role of serotonin in various biological processes. This compound is also a relatively stable compound, which makes it easy to handle and store. However, this compound has some limitations for lab experiments. It is a synthetic compound, which means that it may not accurately reflect the effects of natural compounds. Also, this compound has not been extensively studied in vivo, which limits its potential applications.
Orientations Futures
There are several future directions for the research on 4-[(2-Fluoro-5-methoxyphenyl)methyl]piperidine. One potential direction is to study the effects of this compound in vivo, which would provide more information on its potential therapeutic applications. Another direction is to investigate the effects of this compound on other neurotransmitters, such as dopamine and norepinephrine, which may provide a more comprehensive understanding of its mechanism of action. Additionally, the development of new derivatives of this compound may lead to compounds with improved therapeutic properties.
Applications De Recherche Scientifique
4-[(2-Fluoro-5-methoxyphenyl)methyl]piperidine has been extensively used in scientific research for its potential therapeutic effects. It has shown promising results in the treatment of various diseases, including depression, anxiety, and addiction. This compound has been found to act as a selective serotonin reuptake inhibitor (SSRI) and has been shown to increase the levels of serotonin in the brain, which is a neurotransmitter that is involved in the regulation of mood, appetite, and sleep.
Propriétés
| 150019-63-9 | |
Formule moléculaire |
C13H18FNO |
Poids moléculaire |
223.29 g/mol |
Nom IUPAC |
4-[(2-fluoro-5-methoxyphenyl)methyl]piperidine |
InChI |
InChI=1S/C13H18FNO/c1-16-12-2-3-13(14)11(9-12)8-10-4-6-15-7-5-10/h2-3,9-10,15H,4-8H2,1H3 |
Clé InChI |
IINFVMTZGXTPFP-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)F)CC2CCNCC2 |
SMILES canonique |
COC1=CC(=C(C=C1)F)CC2CCNCC2 |
Synonymes |
4-(2-FLUORO-5-METHOXYBENZYL)PIPERIDINE |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
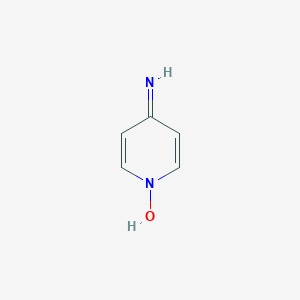
![4-[(1S,2R)-3,3-dimethyl-2-(3-oxobutyl)cyclobutyl]pent-4-enenitrile](/img/structure/B136076.png)

